molecular formula C10H15N5O2S2 B2372017 N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine CAS No. 478032-14-3

N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine

Cat. No.: B2372017
CAS No.: 478032-14-3
M. Wt: 301.38
InChI Key: APWJBQKDXUIGLP-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C10H15N5O2S2 and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications

Biological and Preclinical Importance

N-sulfonylamino azinones, a class of compounds that include N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine, have gathered significant interest due to their wide range of biological activities. These compounds exhibit diuretic, antihypertensive, anti-inflammatory, and anticancer properties, marking them as privileged heterocycles in medicinal chemistry. Notably, certain derivatives are identified as competitive AMPA receptor antagonists, showing promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Versatility in Drug Development

The triazole class, to which this compound belongs, has a century-long history of being a vital class of heterocyclic compounds. They are well-regarded for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The versatility of these compounds in forming various structural variations makes them a focal point in the development of new drugs targeting a myriad of diseases (Ferreira et al., 2013).

Antioxidant and Antiradical Properties

1,2,4-triazole derivatives have been compared with biogenic amino acids such as cysteine due to their open thiogroup, which lends them high antioxidant and antiradical activities. This property is particularly beneficial in enhancing the overall condition and biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Diverse Applications in Various Fields

Besides their biological and medicinal significance, 1,2,4-triazole derivatives find applications across diverse fields. They are employed in the manufacture of optical materials, photosensitizers, antioxidants, fuel and oil additives, and as corrosion inhibitors. Their low toxicity profile further adds to their appeal in various industrial applications (Parchenko, 2019).

Properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1-thiophen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S2/c1-13(2)9-11-10(14(3)4)15(12-9)19(16,17)8-6-5-7-18-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWJBQKDXUIGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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